molecular formula C19H20N4 B2540934 2-ethyl-3-methyl-1-(pyrrolidin-1-yl)benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile CAS No. 329708-65-8

2-ethyl-3-methyl-1-(pyrrolidin-1-yl)benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile

Cat. No.: B2540934
CAS No.: 329708-65-8
M. Wt: 304.397
InChI Key: AKPQEMABJFPFDB-UHFFFAOYSA-N
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Description

2-ethyl-3-methyl-1-(pyrrolidin-1-yl)benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile is a complex heterocyclic compound that features a pyrrolidine ring fused with an imidazo[1,2-a]pyridine scaffold. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-3-methyl-1-(pyrrolidin-1-yl)benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common approach includes the cyclization of appropriate pyridine derivatives with pyrrolidine under controlled conditions . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-ethyl-3-methyl-1-(pyrrolidin-1-yl)benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-ethyl-3-methyl-1-(pyrrolidin-1-yl)benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with various biological activities.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-3-ethyl-1-(pyrrolidin-1-yl)benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile
  • 3-ethyl-2-methyl-1-(pyrrolidin-1-yl)benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile
  • 2-ethyl-3-methyl-1-(piperidin-1-yl)benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile

Uniqueness

The uniqueness of 2-ethyl-3-methyl-1-(pyrrolidin-1-yl)benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile lies in its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a pyrrolidine ring with an imidazo[1,2-a]pyridine scaffold makes it a versatile compound for various applications .

Properties

IUPAC Name

2-ethyl-3-methyl-1-pyrrolidin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4/c1-3-14-13(2)15(12-20)18-21-16-8-4-5-9-17(16)23(18)19(14)22-10-6-7-11-22/h4-5,8-9H,3,6-7,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKPQEMABJFPFDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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